molecular formula C15H10BrClN2OS B11461090 2-(4-Bromophenyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole

2-(4-Bromophenyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole

Cat. No.: B11461090
M. Wt: 381.7 g/mol
InChI Key: GFWKDDIAFQNDIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in various fields such as medicinal chemistry and materials science. The compound features a 1,3,4-oxadiazole ring, which is known for its stability and ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. One common method includes the reaction of 4-bromobenzohydrazide with carbon disulfide in the presence of potassium hydroxide to form the intermediate 4-bromophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The sulfur atom in the sulfanyl group can be oxidized to sulfoxides or sulfones.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the phenyl rings.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include reduced forms of the oxadiazole ring or the sulfanyl group.

Scientific Research Applications

    Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities. It has been investigated as a potential therapeutic agent for treating infections and cancer.

    Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
  • 2-(4-Bromophenyl)-5-[(4-ethoxybenzyl)sulfanyl]-1,3,4-oxadiazole
  • 2-(4-Bromophenyl)-5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole

Uniqueness

2-(4-Bromophenyl)-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazole is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these substituents can enhance its antimicrobial and anticancer properties compared to similar compounds with different substituents.

Properties

Molecular Formula

C15H10BrClN2OS

Molecular Weight

381.7 g/mol

IUPAC Name

2-(4-bromophenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H10BrClN2OS/c16-12-5-3-11(4-6-12)14-18-19-15(20-14)21-9-10-1-7-13(17)8-2-10/h1-8H,9H2

InChI Key

GFWKDDIAFQNDIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(C=C3)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.